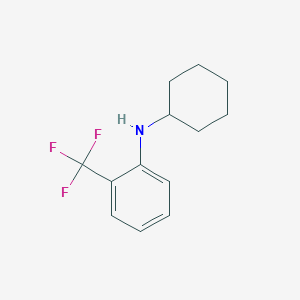

N-cyclohexyl-2-(trifluoromethyl)aniline

Descripción

N-Cyclohexyl-2-(trifluoromethyl)aniline is a substituted aniline derivative featuring a cyclohexyl group attached to the nitrogen atom and a trifluoromethyl (-CF₃) group at the ortho position of the aromatic ring. This compound is of significant interest in medicinal and synthetic chemistry due to the unique electronic and steric effects imparted by the trifluoromethyl group and the cyclohexyl substituent. The ortho-substitution pattern reduces the basicity of the aniline nitrogen compared to para or meta isomers, influencing its reactivity and biological interactions .

Propiedades

IUPAC Name |

N-cyclohexyl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N/c14-13(15,16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h4-5,8-10,17H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBNUURWCCACFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901260808 | |

| Record name | N-Cyclohexyl-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039836-64-0 | |

| Record name | N-Cyclohexyl-2-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1039836-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reductive Hydrogenation of 2-Amino-5-chloro-trifluoromethylbenzene Derivatives

A classical and industrially relevant approach to synthesize 2-trifluoromethylaniline derivatives involves the reductive dechlorination of 2-amino-5-chloro-trifluoromethylbenzene or its nitro precursor. This method is described in patent EP0039810A1 and involves catalytic hydrogenation under elevated pressure and temperature conditions.

-

- Starting materials: 2-nitro-5-chloro-trifluoromethylbenzene or 2-amino-5-chloro-trifluoromethylbenzene.

- Catalysts: Raney nickel or palladium on carbon.

- Conditions: Hydrogen pressure typically 30–50 bar, temperature 50–140 °C.

- Acid acceptors such as triethylamine are used to facilitate the reaction.

- Solvent: Methanol or methanol/toluene mixtures.

- Outcome: Reductive dechlorination yields 2-trifluoromethylaniline with purity up to 97% and yields around 78% of theoretical.

| Parameter | Value |

|---|---|

| Substrate | 2-amino-5-chloro-trifluoromethylbenzene (195.5 g) |

| Catalyst | Raney nickel (30 g) |

| Base | Triethylamine (120 g) |

| Solvent | Methanol (200 mL) |

| Temperature | 140 °C |

| Hydrogen pressure | 50 bar |

| Reaction time | Several hours (not specified) |

| Product purity | 97% 2-trifluoromethylaniline |

| Yield | 78% theoretical yield |

This method is advantageous for producing the trifluoromethyl aniline core, which can subsequently be modified to introduce the cyclohexyl substituent on the nitrogen.

The direct introduction of the cyclohexyl group onto the aniline nitrogen to form N-cyclohexyl-2-(trifluoromethyl)aniline can be achieved using transition metal catalysis or isocyanide chemistry.

- Co(acac)2/AgOTf-Catalyzed Cyclization :

- A method reported involves the reaction of 2-(phenylethynyl)aniline derivatives with cyclohexyl isocyanide in the presence of cobalt acetylacetonate and silver triflate catalysts.

- Conditions: 120 °C, 12 hours under nitrogen atmosphere, followed by stirring under air at room temperature.

- Solvent: 1,4-dioxane.

- This procedure affords cyclized products with cyclohexyl substituents on nitrogen in yields up to 86%.

- Although this method was demonstrated with phenylethynyl anilines, it provides a conceptual route for N-cyclohexylation of trifluoromethyl anilines by analogous cyclization strategies.

Biocatalytic N–H Carbene Insertion for Enantioselective Synthesis

Recent advances in biocatalysis have enabled the enantioselective synthesis of α-trifluoromethyl amines, which can be adapted for preparing N-cyclohexyl substituted trifluoromethyl anilines.

- Method Summary :

- Enzymatic insertion of carbene intermediates into N–H bonds of aryl amines using engineered hemoproteins.

- Reaction performed at room temperature under inert atmosphere.

- Substrates include aryl amines and trifluoromethyl diazo compounds.

- This approach can produce enantioenriched this compound derivatives with high selectivity.

- Advantages include mild conditions and stereocontrol, though scale-up and substrate scope require further development.

Multicomponent Metallaphotoredox-Catalyzed Amination

A cutting-edge synthetic strategy involves metallaphotoredox catalysis enabling modular assembly of N-trifluoroalkyl anilines, including cyclohexyl-substituted variants.

- Key Features :

- Four-component reaction: nitroarenes, tertiary alkylamines (e.g., cyclohexylamines), redox-active esters, and trifluoropropene.

- Catalysts: Nickel combined with photoredox catalysts under visible light irradiation.

- Conditions: Ambient temperature, mild pressure.

- Mechanism involves radical intermediates detected by trapping experiments.

- This method allows direct formation of this compound derivatives in a single step with good functional group tolerance.

- The process also enables further functionalization of the aromatic ring or the alkyl substituent, expanding synthetic utility.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive Hydrogenation | 2-amino-5-chloro-trifluoromethylbenzene, Raney Ni, H2, MeOH, 50 bar, 140 °C | Industrially proven, high purity product | Requires high pressure, multi-step precursor synthesis |

| Transition Metal-Catalyzed Cyclization | Co(acac)2, AgOTf, cyclohexyl isocyanide, 120 °C, 1,4-dioxane | Direct N-cyclohexylation, good yields | Limited substrate scope, specialized catalysts |

| Biocatalytic N–H Carbene Insertion | Engineered hemoprotein, diazo trifluoromethyl compounds, mild conditions | Enantioselective, mild conditions | Early-stage method, scale limitations |

| Metallaphotoredox Multicomponent Coupling | Nitroarenes, cyclohexylamine, redox esters, Ni/photoredox catalysts, light | One-pot, modular, radical pathway | Complex catalyst system, photochemical setup |

Research Findings and Notes

- The reductive hydrogenation approach remains the backbone for industrial synthesis of trifluoromethyl aniline intermediates, which can be further derivatized to N-cyclohexyl derivatives.

- Cyclohexylation via isocyanide insertion offers a versatile synthetic route but requires optimization for trifluoromethyl substrates.

- Biocatalytic and metallaphotoredox methods represent modern, green, and selective alternatives with potential for late-stage functionalization and complex molecule assembly.

- Radical intermediates and aminal species have been identified as key intermediates in photoredox catalysis, providing mechanistic insight for reaction optimization.

- Yields in these methods vary from moderate to excellent (50–90%), depending on conditions and substrates.

This comprehensive review of preparation methods for this compound integrates classical catalytic hydrogenation, transition metal-mediated cyclizations, biocatalysis, and metallaphotoredox strategies, providing a broad toolkit for researchers and industrial chemists aiming to synthesize this valuable fluorinated aniline derivative.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

N-cyclohexyl-2-(trifluoromethyl)aniline serves as a critical intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl group enhances the physicochemical properties of the resulting compounds, making them suitable for various applications in pharmaceuticals and agrochemicals.

Palladium-Catalyzed Cross-Coupling Reactions

Recent studies have highlighted its utility in palladium-catalyzed C–N cross-coupling reactions. These reactions facilitate the formation of C–N bonds, which are essential for synthesizing anilines and their derivatives . The incorporation of this compound into these reactions has been shown to improve yields and selectivity.

Biological Applications

Potential Biological Activity

Research indicates that this compound exhibits potential biological activity. It is being investigated for its interactions with various biomolecules, particularly in the context of drug development. The compound's trifluoromethyl group may contribute to enhanced binding affinity to biological targets .

Case Study: K Ca2 Channel Modulation

A notable study examined modified analogs of this compound for their effects on K Ca2 channel activity. These compounds demonstrated significant potency in normalizing abnormal firing patterns in cerebellar slices from models of spinocerebellar ataxia type 2 (SCA2), suggesting therapeutic potential for neurological disorders .

Medicinal Chemistry

Pharmaceutical Intermediates

this compound is being explored as a pharmaceutical intermediate. Its structural features make it a candidate for developing new drugs targeting various diseases, including cancer and infectious diseases. The trifluoromethyl group is particularly valuable for enhancing the metabolic stability and bioavailability of drug candidates .

Industrial Applications

Development of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals with unique properties. Its incorporation into formulations can improve performance characteristics such as solubility and thermal stability, making it an asset in materials science.

Table 1: Synthesis Routes and Yields

Mecanismo De Acción

The mechanism by which N-cyclohexyl-2-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Trifluoromethyl-Substituted Aniline Derivatives

Key Observations :

- The ortho-trifluoromethyl group in this compound reduces basicity due to steric hindrance and electron-withdrawing effects, limiting protonation of the aniline nitrogen .

- Para-substituted analogs (e.g., 4-(trifluoromethyl)aniline) exhibit higher basicity and distinct electronic profiles, favoring interactions with biological targets like cholinesterases .

Key Observations :

- Ortho-substituted derivatives like this compound are hypothesized to exhibit low cytotoxicity due to reduced metabolic activation, as seen in structurally related diamide derivatives .

- Para-substituted analogs (e.g., 4-(trifluoromethyl)aniline carbamates) demonstrate superior enzyme inhibition (e.g., BChE IC₅₀ = 1.97 µM) but higher cytotoxicity, likely due to enhanced binding affinity .

- Dinitroaniline derivatives with trifluoromethyl groups (e.g., N-(4-nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline) show strong antitubulin activity in plants and protozoa, though mammalian cytotoxicity remains a limitation .

Key Observations :

Q & A

Q. What are the common synthetic routes for preparing N-cyclohexyl-2-(trifluoromethyl)aniline?

Methodological Answer:

- Chlorination and Cyclohexylation: One approach involves chlorination of 2-chloro-3-(trifluoromethyl)aniline using N-chlorosuccinimide (NCS) to introduce a second chlorine atom, followed by cyclohexylation via nucleophilic aromatic substitution (SNAr) .

- Catalytic Coupling: Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) between 2-(trifluoromethyl)aniline derivatives and cyclohexyl halides can yield the target compound. Optimization of ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃) is critical for regioselectivity .

- Safety Note: Handle intermediates like 2,4-dichloro-3-(trifluoromethyl)aniline with care due to potential skin/eye irritation; use PPE and fume hoods .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- NMR Analysis: ¹H and ¹³C NMR identify substituent environments. For example, the cyclohexyl group shows multiplet signals at δ 1.2–2.1 ppm (¹H) and δ 25–35 ppm (¹³C), while the trifluoromethyl (-CF₃) group appears as a singlet at δ ~120 ppm (¹³C) .

- FT-IR: The -NH₂ stretch appears at ~3450 cm⁻¹, and C-F stretches (from -CF₃) at 1100–1250 cm⁻¹. Compare with reference spectra of similar anilines .

- UV-Vis: Conjugation between the aromatic ring and electron-withdrawing -CF₃ group results in absorption bands at 250–300 nm, useful for monitoring reactions .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use respirators if aerosolization is possible .

- First Aid: For skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes using an eyewash station .

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents. Stability in solution varies; prepare stock solutions fresh or aliquot for ≤1 month .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Effects: The -CF₃ group decreases electron density on the aromatic ring via inductive effects, directing electrophilic substitution to the para position relative to itself. This enhances stability of intermediates in SNAr reactions .

- DFT Calculations: Hybrid functionals (e.g., B3LYP) reveal reduced HOMO-LUMO gaps (ΔE ≈ 4.5 eV) compared to non-fluorinated analogs, explaining enhanced electrophilicity .

- Biological Relevance: -CF₃ improves metabolic stability in drug candidates by resisting oxidative degradation .

Q. What computational methods are used to predict crystallographic behavior?

Methodological Answer:

- Density Functional Theory (DFT): B3LYP/6-311+G(d,p) optimizes molecular geometry. Compare calculated bond lengths (e.g., C-N: 1.40 Å) with X-ray diffraction data .

- Crystal Packing Analysis: Software like SHELXL identifies hydrogen-bonding networks (e.g., N-H⋯N interactions between amine groups) and predicts lattice parameters .

- Torsional Angles: For cyclohexyl substituents, calculate dihedral angles (e.g., 55–60°) to assess steric effects on crystal symmetry .

Q. How can contradictions in experimental vs. theoretical data be resolved?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.